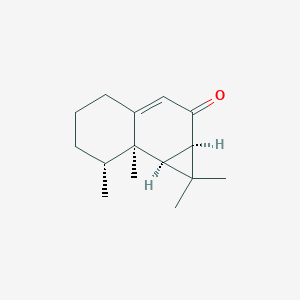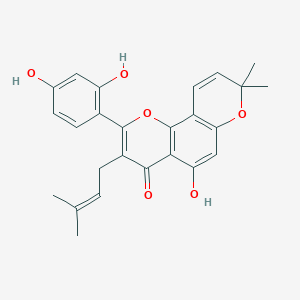
Morusin
描述
桑椹素是一种从桑树(桑属)根皮中分离得到的异戊烯基化黄酮类化合物。 它的化学式为C₂₅H₂₄O₆,分子量为420.5 g/mol 。 桑椹素以其显著的药理活性而闻名,包括抗炎、抗氧化和抗癌活性 .
准备方法
合成路线和反应条件
桑椹素可以通过多种方法合成。 一种常见的方法是使用苯等有机溶剂从桑树属植物的根皮中提取该化合物 。 提取过程之后是纯化步骤,包括色谱法,以分离纯净的桑椹素。
工业生产方法
在工业环境中,桑椹素通常通过大规模提取和纯化过程生产。 收获桑树属植物的根皮,并进行溶剂提取。 然后使用柱色谱法和重结晶法等技术纯化粗提物,以获得高纯度桑椹素 .
化学反应分析
反应类型
桑椹素会发生各种化学反应,包括:
氧化: 桑椹素可以被氧化形成醌类和其他氧化产物。
还原: 桑椹素的还原会导致二氢衍生物的形成。
取代: 桑椹素可以发生取代反应,特别是在羟基上。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 取代反应通常涉及酰氯和卤代烷等试剂。
形成的主要产物
氧化: 醌类和其他氧化衍生物。
还原: 二氢桑椹素衍生物。
取代: 酰化和烷基化桑椹素衍生物.
科学研究应用
桑椹素具有广泛的科学研究应用:
化学: 桑椹素用作黄酮类化学和天然产物合成研究中的模型化合物。
生物学: 它被研究用于其对细胞过程的影响,例如凋亡、自噬和炎症.
作用机制
桑椹素通过多个分子靶点和途径发挥作用:
抗癌活性: 桑椹素通过靶向AKT1、BCL2、CASP3和STAT3等信号通路抑制癌细胞的增殖.
抗炎活性: 它通过抑制促炎细胞因子的分泌和调节NF-κB信号通路来减少炎症.
抗氧化活性: 桑椹素清除自由基并增强抗氧化酶的活性.
相似化合物的比较
桑椹素在其异戊烯基化结构方面在黄酮类化合物中是独一无二的,这增强了它的生物活性。 类似的化合物包括:
Artonin E: 一种黄酮类化合物,在C-5'处具有羟基,与桑椹素相比,它对5-脂氧合酶具有更高的抑制活性.
桑椹素因其广泛的生物活性谱和潜在的治疗应用而脱颖而出,使其成为科学研究和工业中的宝贵化合物。
属性
IUPAC Name |
2-(2,4-dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-3-(3-methylbut-2-enyl)pyrano[2,3-h]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O6/c1-13(2)5-7-17-22(29)21-19(28)12-20-16(9-10-25(3,4)31-20)24(21)30-23(17)15-8-6-14(26)11-18(15)27/h5-6,8-12,26-28H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFOMNJIDRDDLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(OC2=C(C1=O)C(=CC3=C2C=CC(O3)(C)C)O)C4=C(C=C(C=C4)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70211641 | |
| Record name | Morusin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Morusin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036631 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
62596-29-6 | |
| Record name | Morusin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62596-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morusin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062596296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morusin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MORUSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4VGD5NP9B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Morusin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036631 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
214 - 216 °C | |
| Record name | Morusin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036631 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of morusin in cancer cells?
A1: this compound has been shown to interact with multiple signaling pathways implicated in cancer development and progression. Some of its key targets include: * STAT3: this compound effectively inhibits STAT3 phosphorylation and nuclear translocation, suppressing the expression of STAT3-regulated genes involved in apoptosis and cell cycle regulation. [, ] * Akt/mTOR pathway: this compound disrupts this crucial pathway by inhibiting the phosphorylation of AKT, mTOR, and p70S6K, as well as downregulating Raptor and Rictor expression, leading to reduced cell proliferation and survival. [, ] * MAPK signaling: this compound modulates the MAPK pathway by upregulating the phosphorylation of p38 and JNK while downregulating ERK phosphorylation, inducing cell cycle arrest and apoptosis. [, , ] * EGFR: this compound downregulates EGFR expression, sensitizing glioblastoma cells to TRAIL-induced apoptosis. [] * FOXM1/c-Myc signaling axis: this compound disrupts the interaction between FOXM1 and c-Myc, leading to c-Myc degradation and ultimately contributing to its apoptotic and anti-Warburg effects. [, , ]
Q2: How does this compound impact autophagy in cancer cells?
A2: Interestingly, this compound exhibits a dual role in regulating autophagy. While it can induce autophagy as a protective mechanism against apoptosis in some cancer cells [], it can also inhibit autophagy in others, enhancing its antitumor effects. [] Further research is needed to fully elucidate the context-dependent role of this compound in autophagy regulation.
Q3: How does this compound affect cancer cell metabolism?
A3: this compound demonstrates promising anti-glycolytic effects in cancer cells. It activates AMPK, leading to the downregulation of key glycolytic enzymes like HK2, PKM2, and LDH. This metabolic reprogramming contributes to its antitumor effects. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C25H26O7, and its molecular weight is 438.47 g/mol. [, , ]
Q5: Does this compound exhibit any specific spectroscopic characteristics?
A5: this compound can be identified using HPLC-DAD analysis based on its characteristic UV spectrum. [] Further details on its spectroscopic properties can be found in related research. []
Q6: How is this compound metabolized in different species?
A6: this compound metabolism displays significant interspecies variability. Studies using liver microsomes from humans, rats, dogs, monkeys, and minipigs revealed differences in metabolite profiles and clearance rates, with CYP3A4 playing a major role in human liver microsomes. []
Q7: Does this compound interact with drug-metabolizing enzymes?
A7: Yes, this compound exhibits potent inhibitory effects on various UGT and CYP450 enzymes, including CYP3A4, CYP1A2, CYP2C9, and CYP2E1. This highlights the need for careful consideration of potential drug-drug interactions in clinical settings. []
Q8: What types of cancer cells are particularly sensitive to this compound treatment?
A8: this compound has shown promising in vitro and in vivo anticancer activity against a wide range of cancer cell lines, including:
* Breast cancer [, , , ]* Prostate cancer [, , , ]* Gastric cancer []* Hepatocellular carcinoma [, , ]* Glioblastoma [, , ]* Pancreatic cancer []* Renal cell carcinoma []* Colorectal cancer [, ]* Lung cancer []* Nasopharyngeal carcinoma []* Osteosarcoma []Q9: Has this compound demonstrated efficacy in preclinical animal models?
A9: this compound has exhibited significant antitumor activity in various animal models, including:
* Xenograft models of prostate cancer []* Xenograft models of hepatocellular carcinoma [, ]* Orthotopic xenograft models of glioblastoma []* Ovariectomized mouse models of osteoporosis []* TNBS-induced colitis rat models []* Mouse models of mycoplasma pneumonia []* Two-stage carcinogenesis experiment on mouse skin []Q10: What strategies are being explored to improve this compound's bioavailability and delivery?
A10: To enhance its therapeutic efficacy, researchers are exploring novel drug delivery systems for this compound. One promising approach involves encapsulating this compound within niosomes, which are nano-sized vesicles composed of non-ionic surfactants. This formulation enhances this compound's aqueous solubility, stability, and cellular uptake, resulting in superior anticancer activity compared to free this compound. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



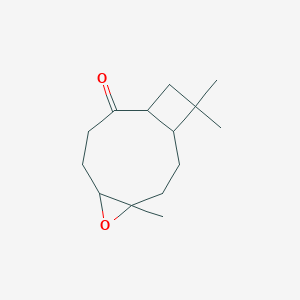
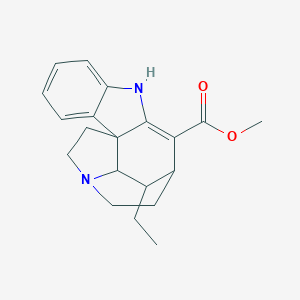
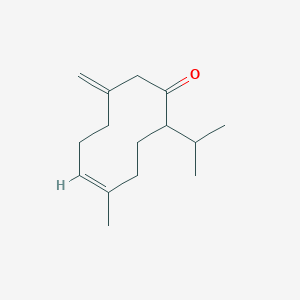
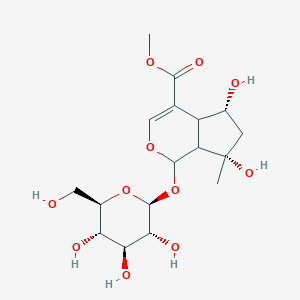
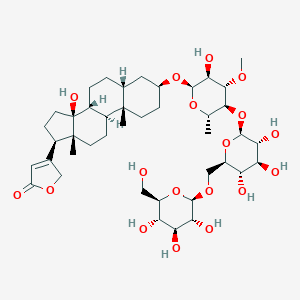
![2-[(1S,3S)-3-Hydroxycyclohexyl]-5-(2-methyloctan-2-YL)phenol](/img/structure/B208285.png)

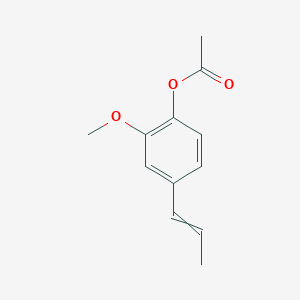
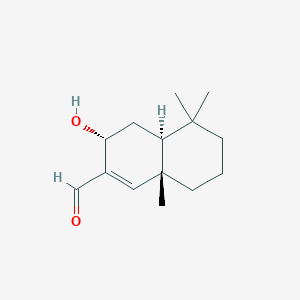
![(10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl) 2-methylprop-2-enoate](/img/structure/B208887.png)
![[(2E)-6-(acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B208902.png)
![(3R,5R,8Z)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one](/img/structure/B209137.png)
